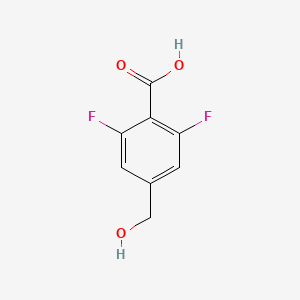
Ácido 4-fenil-1H-imidazol-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 5-position
Aplicaciones Científicas De Investigación
4-Phenyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, with an emphasis on optimizing yield and purity through controlled reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-1H-imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The phenyl and carboxylic acid groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Mecanismo De Acción
The mechanism of action of 4-phenyl-1H-imidazole-5-carboxylic acid involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis and enzyme inhibition. The phenyl and carboxylic acid groups enhance its binding affinity to specific proteins and enzymes, influencing biological pathways and cellular processes .
Comparación Con Compuestos Similares
- 1-Phenyl-1H-imidazole-5-carboxylic acid
- 1-Methyl-4-phenyl-1H-imidazole-5-carboxylic acid
- 5-Methyl-3H-imidazole-4-carboxylic acid
Comparison: 4-Phenyl-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. The presence of both phenyl and carboxylic acid groups enhances its potential as a multifunctional molecule in research and industry .
Propiedades
IUPAC Name |
4-phenyl-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGYEKVCCJJXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B2568029.png)

![(E)-4-(Dimethylamino)-N-[2-(2-oxo-3H-indol-1-yl)ethyl]but-2-enamide](/img/structure/B2568033.png)
![N-[2-[[Cyclopropyl-(5-methyl-1H-imidazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2568034.png)

![methyl 5-{[6-(azepane-1-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}furan-2-carboxylate](/img/structure/B2568038.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B2568039.png)
![4-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B2568040.png)


![Ethyl 4-{[(5-bromo-4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2568044.png)
![2-(2-chloro-6-fluorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2568045.png)
![methyl 4-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2568046.png)
